Mitomycin A Mitomycin A Mitomycin A is a member of the family of mitomycins that exhibits antibiotic and antitumour properties as well as a high level of toxicity. It has a role as a toxin, an antimicrobial agent, an antineoplastic agent and an alkylating agent. It is a mitomycin and an ether. It is a conjugate acid of a mitomycin A(1-).
Mitomycin A is a natural product found in Streptomyces, Streptomyces xanthochromogenes, and Streptomyces caespitosus with data available.
Mitomycin A is a methylazirinopyrroloindoledione antineoplastic antibiotic isolated from the bacterium Streptomyces caespitosus. Bioreduced mitomycin A generates oxygen radicals, alkylates DNA, and produces interstrand DNA cross-links, thereby inhibiting DNA synthesis. Mitomycin A is more toxic than mitomycin C due to increased and nonselective DNA cross-linking in both aerobic and hypoxic cells. (NCI04)
Brand Name: Vulcanchem
CAS No.: 4055-39-4
VCID: VC20775610
InChI: InChI=1S/C16H19N3O6/c1-6-11(20)10-9(12(21)13(6)23-2)7(5-25-15(17)22)16(24-3)14-8(18-14)4-19(10)16/h7-8,14,18H,4-5H2,1-3H3,(H2,17,22)/t7-,8+,14+,16-/m1/s1
SMILES: CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)OC)N4)OC
Molecular Formula: C16H19N3O6
Molecular Weight: 349.34 g/mol

Mitomycin A

CAS No.: 4055-39-4

Cat. No.: VC20775610

Molecular Formula: C16H19N3O6

Molecular Weight: 349.34 g/mol

* For research use only. Not for human or veterinary use.

Mitomycin A - 4055-39-4

Specification

Description Mitomycin A is a member of the family of mitomycins that exhibits antibiotic and antitumour properties as well as a high level of toxicity. It has a role as a toxin, an antimicrobial agent, an antineoplastic agent and an alkylating agent. It is a mitomycin and an ether. It is a conjugate acid of a mitomycin A(1-).
Mitomycin A is a natural product found in Streptomyces, Streptomyces xanthochromogenes, and Streptomyces caespitosus with data available.
Mitomycin A is a methylazirinopyrroloindoledione antineoplastic antibiotic isolated from the bacterium Streptomyces caespitosus. Bioreduced mitomycin A generates oxygen radicals, alkylates DNA, and produces interstrand DNA cross-links, thereby inhibiting DNA synthesis. Mitomycin A is more toxic than mitomycin C due to increased and nonselective DNA cross-linking in both aerobic and hypoxic cells. (NCI04)
CAS No. 4055-39-4
Molecular Formula C16H19N3O6
Molecular Weight 349.34 g/mol
IUPAC Name [(4S,6S,7R,8S)-7,11-dimethoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate
Standard InChI InChI=1S/C16H19N3O6/c1-6-11(20)10-9(12(21)13(6)23-2)7(5-25-15(17)22)16(24-3)14-8(18-14)4-19(10)16/h7-8,14,18H,4-5H2,1-3H3,(H2,17,22)/t7-,8+,14+,16-/m1/s1
Standard InChI Key HYFMSAFINFJTFH-NGSRAFSJSA-N
Isomeric SMILES CC1=C(C(=O)C2=C(C1=O)N3C[C@H]4[C@@H]([C@@]3([C@@H]2COC(=O)N)OC)N4)OC
SMILES CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)OC)N4)OC
Canonical SMILES CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)OC)N4)OC
Colorform RED-VIOLET CRYSTALS FROM ACETONE + CARBON TETRACHLORIDE

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